

Methyl 3-aminofuran-2-carboxylate structural analysis

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Compound of Interest

Compound Name: Methyl 3-aminofuran-2-carboxylate

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An In-Depth Technical Guide to the Structural Analysis of **Methyl 3-aminofuran-2-carboxylate**

Abstract

Methyl 3-aminofuran-2-carboxylate is a heterocyclic compound of significant interest, embodying a scaffold prevalent in medicinal chemistry and materials science.[1][2][3] The furan ring system is a core component in numerous pharmacologically active compounds, where it can serve as a bioisostere for phenyl groups, potentially improving metabolic stability and receptor interaction.[3] A thorough understanding of its three-dimensional structure, electronic properties, and spectroscopic signature is paramount for its effective application in drug design and synthesis. This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of **methyl 3-aminofuran-2-carboxylate**, grounded in established analytical principles. We will explore the synthesis, spectroscopic characterization (NMR, IR, MS), crystallographic analysis, and computational modeling of the title compound, offering both theoretical causality and field-proven experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 3-Aminofuran Scaffold

The 3-aminofuran moiety is a privileged scaffold in medicinal chemistry, appearing in molecules with a wide array of biological activities, including anticancer and antibacterial properties.[1] Its

structural and electronic features—a planar, aromatic heterocycle bearing both an electron-donating amine group and an electron-withdrawing carboxylate group—create a unique chemical environment that facilitates diverse molecular interactions. The precise characterization of this scaffold is the critical first step in structure-activity relationship (SAR) studies, enabling the rational design of more potent and selective therapeutic agents.^[4] This guide establishes a self-validating workflow for the definitive structural analysis of **methyl 3-aminofuran-2-carboxylate** (Molecular Formula: C₆H₇NO₃, Molecular Weight: 141.12 g/mol).^{[5][6]}

Synthesis: Prerequisite for Analysis

A robust and reproducible synthesis is the foundation of any structural analysis. An efficient, well-documented method for preparing 3-aminofuran-2-carboxylate esters provides the high-purity material necessary for unambiguous characterization.^[7]

Recommended Synthetic Pathway: Mitsunobu Reaction and Cyclization

An effective route involves a two-step or one-pot procedure starting from an α -cyanoketone and an alcohol under Mitsunobu conditions, followed by a base-mediated cyclization.^[7] This approach is versatile and has been successfully applied to synthesize 5-alkyl- and 5-aryl-substituted 3-aminofurans.



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Caption: Synthetic route to **Methyl 3-aminofuran-2-carboxylate**.

Experimental Protocol: Synthesis

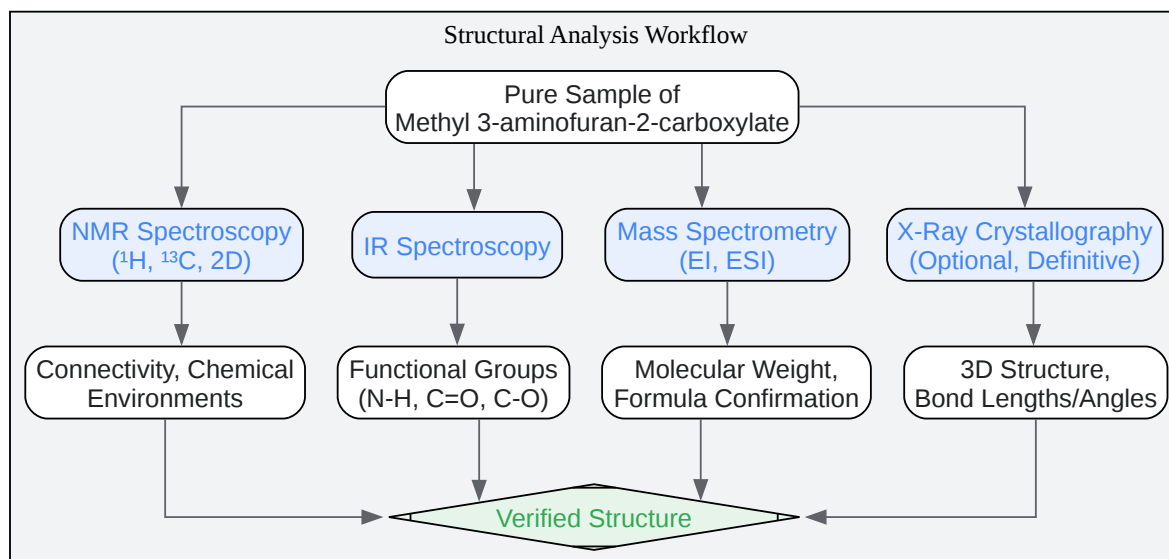
- Mitsunobu Reaction: To a cooled (0 °C) solution of triphenylphosphine (1.4 equiv) in anhydrous tetrahydrofuran (THF), add diethyl azodicarboxylate (DEAD) or diisopropyl

azodicarboxylate (DIAD) (1.4 equiv).

- Add methyl glycolate (1.4 equiv) followed by the appropriate α -cyanoketone (1.0 equiv).
- Allow the solution to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
- Work-up: Concentrate the reaction mixture under reduced pressure and purify the resulting vinyl ether intermediate via column chromatography.
- Cyclization: To a solution of the purified vinyl ether in anhydrous THF, add sodium hydride (1.1 equiv) portion-wise at 0 °C.
- Stir the reaction at room temperature until TLC indicates complete consumption of the starting material.
- Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purification: Purify the crude product by flash column chromatography on silica gel to yield pure **methyl 3-aminofuran-2-carboxylate**.^[7]

Spectroscopic Elucidation Workflow

A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive electronic and structural fingerprint of the molecule.



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Caption: Integrated workflow for the structural analysis of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

3.1.1. Experimental Protocol: NMR

- **Sample Preparation:** Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be preferred to better resolve the N-H protons.
- **¹H NMR Acquisition:** Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer. A standard acquisition includes 16-32 scans.

- ^{13}C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ^{13}C isotope.
- 2D NMR (Optional): If assignments are ambiguous, acquire 2D spectra such as COSY (to establish H-H couplings) and HSQC/HMBC (to correlate protons with their directly attached or long-range coupled carbons).

3.1.2. Predicted Spectral Data and Interpretation

The following table summarizes the predicted NMR spectral data based on known chemical shift ranges for similar furan and amine structures.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

| Data Type | Predicted Chemical Shift (δ , ppm) | Multiplicity | Assignment | Causality/Interpretation |
|---------------------|--|--------------|-------------------|---|
| ^1H NMR | ~7.5 | d | H-5 | Furan proton, deshielded by ring oxygen and adjacent C=C bond. Coupled to H-4. |
| | ~6.4 | d | H-4 | Furan proton, coupled to H-5. |
| | ~4.7 | br s | -NH ₂ | Amine protons. Signal is often broad and its position is concentration/solvent dependent. |
| | ~3.8 | s | -OCH ₃ | Methyl ester protons, singlet with 3H integration. |
| ^{13}C NMR | ~160 | s | C-2 (C=O) | Ester carbonyl carbon, highly deshielded by the double bond to oxygen. |
| | ~156 | s | C-5 | Furan carbon attached to oxygen, deshielded. |
| | ~145 | s | C-3 | Furan carbon attached to the amino group. |

| | | | |
|------|---|-------------------|---|
| ~100 | s | C-4 | Furan carbon. |
| ~95 | s | C-2 (ring) | Furan carbon attached to the carboxylate group. |
| ~52 | s | -OCH ₃ | Methyl ester carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[\[11\]](#)

3.2.1. Experimental Protocol: IR

- **Sample Preparation:** For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
- **Acquisition:** Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

3.2.2. Predicted IR Data and Interpretation

The key is to identify characteristic bands for the primary amine and the α,β -unsaturated ester.
[\[12\]](#)[\[13\]](#)

| Frequency Range (cm ⁻¹) | Vibration Type | Functional Group | Interpretation |
|-------------------------------------|------------------------------------|-----------------------------------|--|
| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH ₂) | A pair of medium-intensity peaks confirms the presence of a primary amine. [12] |
| ~3100 | C-H Aromatic Stretch | Furan Ring | Characteristic C-H stretch for sp ² hybridized carbons. |
| ~1710 | C=O Stretch | Ester Carbonyl | Strong, sharp absorption. The frequency is slightly lowered from a typical ester (~1735 cm ⁻¹) due to conjugation with the furan ring. |
| 1640 - 1580 | N-H Bend / C=C Stretch | Amine / Furan Ring | Bending vibration for the primary amine often appears in this region, along with aromatic ring stretches. [12] |
| 1300 - 1000 | C-O Stretch | Ester & Furan Ether | Strong bands associated with the C-O single bonds of the ester and the furan ring. |

Mass Spectrometry (MS)

MS provides the exact molecular weight and, through fragmentation analysis, further structural information. For volatile furan derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique.[\[14\]](#)[\[15\]](#)

3.3.1. Experimental Protocol: GC-MS

- **Sample Preparation:** Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
- **Injection:** Inject a small volume (e.g., 1 μ L) into the GC-MS system.
- **GC Separation:** Use a suitable capillary column (e.g., HP-5MS) to separate the analyte from any impurities.^{[14][16]} A typical temperature program starts at a low temperature, holds for a few minutes, and then ramps to a higher temperature to ensure elution.
- **MS Detection:** Use Electron Ionization (EI) at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect the parent ion and its fragments.

3.3.2. Predicted MS Data and Interpretation

| m/z Value | Identity | Interpretation |
|-------------|-------------------|--|
| 141 | $[M]^+$ | Molecular Ion Peak: Confirms the molecular weight of 141.12 g/mol . |
| 110 | $[M - OCH_3]^+$ | Loss of the methoxy radical from the ester group. |
| 82 | $[M - COOCH_3]^+$ | Loss of the entire carbomethoxy group, a common fragmentation pathway for methyl esters. |

Definitive Structure: X-Ray Crystallography

For an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions, single-crystal X-ray diffraction is the gold standard.^{[17][18]}

Experimental Protocol: X-Ray Crystallography

- **Crystal Growth:** High-quality single crystals are essential. This is often the most challenging step. Techniques include slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A range of solvents should be screened (e.g., ethyl acetate/hexanes, methanol, acetone).
- **Data Collection:** A suitable crystal is mounted on a diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays at a low temperature (e.g., 100 K) to minimize thermal vibrations.^[19]
- **Structure Solution and Refinement:** The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final structure.^[19]

Expected Structural Insights

- **Planarity:** Confirmation of the planarity of the furan ring.
- **Bond Lengths:** The C2-C3 bond within the furan ring is expected to have significant double-bond character. The C-N and C-C(O) bond lengths will provide insight into the electronic delocalization between the amine, furan ring, and carboxylate group.
- **Intermolecular Interactions:** The analysis will reveal hydrogen bonding patterns, particularly involving the amine N-H donors and the carbonyl and furan oxygen acceptors, which dictate the crystal packing.

Conclusion

The structural analysis of **methyl 3-aminofuran-2-carboxylate** requires a multi-faceted approach that synthesizes data from several complementary analytical techniques. NMR spectroscopy defines the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and formula. For definitive proof of the three-dimensional arrangement, single-crystal X-ray crystallography is indispensable. This guide provides the foundational protocols and interpretive logic for researchers to confidently and accurately characterize this important heterocyclic building block, enabling its successful application in the advancement of chemical and pharmaceutical sciences.

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